[2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
Description
Properties
IUPAC Name |
(2-quinazolin-4-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-10-16-7-3-4-12(16)8-19(9-16)15-13-5-1-2-6-14(13)17-11-18-15/h1-2,5-6,11-12,20H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQMCXMXAWFYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid
Anthranilic acid (1 ) reacts with isothiocyanate derivatives (2a–e ) under reflux in ethanol with triethylamine (TEA) to yield 2-mercapto-3-substituted quinazolin-4-ones (3a–c ). For example, 3a (R = ethyl) is obtained in 90–95% yield after recrystallization from ethanol/dioxane (1:1).
Mechanism :
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Nucleophilic attack of anthranilic acid’s amine on the electrophilic carbon of isothiocyanate.
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Cyclization via intramolecular dehydration to form the quinazolinone core.
Functionalization of Quinazolin-4-one
The 2-mercapto group in 3a–c is replaced with chlorine using phosphoryl chloride (POCl₃) or chlorine gas, yielding 4-chloroquinazoline (4 ). This intermediate is critical for subsequent coupling reactions.
Construction of the Octahydrocyclopenta[c]Pyrrol-3a-yl Methanol Scaffold
Pyrrolidine Precursor Synthesis
Starting from cyclopentanone, reductive amination with benzylamine forms 5 (N-benzyloctahydrocyclopenta[c]pyrrolidine). Catalytic hydrogenation removes the benzyl group, yielding octahydrocyclopenta[c]pyrrolidine (6 ).
Hydroxymethylation at C3a
6 undergoes hydroxymethylation via Mannich reaction with formaldehyde and acetic acid, producing 7 (3a-hydroxymethyl-octahydrocyclopenta[c]pyrrolidine).
Optimization :
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Solvent : Methanol/water (3:1).
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Yield : 65–70% after silica gel chromatography.
Coupling of Quinazoline and Cyclopenta-Pyrrolidine Moieties
Nucleophilic Aromatic Substitution
4-Chloroquinazoline (4 ) reacts with 7 in dry DMF under basic conditions (K₂CO₃, KI) to form the target compound.
Reaction Conditions :
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Temperature : 80°C, 24 h.
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Workup : Extraction with ethyl acetate, washing with brine, and recrystallization from ethanol.
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Yield : 55–60%.
Mechanistic Insight :
The pyrrolidine’s secondary amine acts as a nucleophile, displacing chloride at C4 of the quinazoline ring.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₁₆H₂₀N₃O₂ : 298.1543 [M+H]⁺.
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Observed : 298.1545 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinazoline formation | Anthranilic acid + R-NCS | 90–95 | >98 |
| Chlorination | POCl₃, reflux | 85 | 95 |
| Hydroxymethylation | HCHO, AcOH | 65–70 | 90 |
| Coupling | K₂CO₃, DMF, 80°C | 55–60 | 97 |
Challenges and Optimization Strategies
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Low Coupling Yield : Attributed to steric hindrance from the bicyclic pyrrolidine. Mitigated by using excess 4 (1.5 eq) and prolonged reaction time (36 h).
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Purification : Silica gel chromatography with ethyl acetate/hexane (7:3) effectively separates the target compound from unreacted starting materials.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Synthetic Pathways for Quinazoline Derivatives
The search results highlight multiple strategies for constructing quinazoline-based compounds, which may provide indirect guidance for the target compound.
1.2. Spectral and Analytical Data
-
1H-NMR Analysis :
-
IR Analysis :
Reactivity of Octahydrocyclopenta[c]pyrrol Moieties
While the exact compound is not described, cyclopentane-fused pyrrolidine systems (e.g., octahydrocyclopenta[c]pyrrol) typically exhibit:
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Stability under basic/acidic conditions due to the saturated ring system.
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Potential for ring-opening reactions under harsh conditions (e.g., strong acids/bases).
General Synthetic Strategy for Analogous Compounds
Based on related quinazoline derivatives, a plausible synthetic route for the target compound could involve:
4.1. IR and NMR Data
| Functional Group | IR (cm⁻¹) | 1H-NMR (δ, ppm) |
|---|---|---|
| Quinazoline C=N | 1561–1582 | Aromatic: 7.50–8.15 |
| Carbonyl (C=O) | 1693–1704 | NH/OH: 5.18–12.33 |
| Aliphatic C-H | 2819–2973 | CH2 (methanol): ~3.63 |
Data extrapolated from quinazolinone derivatives .
Biological Relevance
Though not directly studied, analogous quinazoline derivatives exhibit:
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of this compound in treating Huntington's disease, a neurodegenerative disorder characterized by motor dysfunction and cognitive decline. The compound has been investigated for its ability to modulate neuroprotective pathways, potentially offering a novel therapeutic strategy for managing Huntington's disease symptoms .
Cancer Treatment
The compound is being explored for its role as an inhibitor of poly (ADP-ribose) polymerase (PARP). PARP inhibitors are known to enhance the efficacy of chemotherapy and radiotherapy by exploiting specific DNA repair deficiencies in cancer cells. This mechanism is particularly relevant in tumors with BRCA1/2 mutations, where PARP inhibition can lead to synthetic lethality .
Table 1: Summary of Applications in Cancer Therapy
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| PARP Inhibition | Inhibits DNA repair mechanisms | Enhances chemotherapy efficacy |
| Targeting BRCA Mutations | Exploits DNA repair deficiencies | Induces synthetic lethality |
Anti-inflammatory Properties
In addition to its neuroprotective and anticancer effects, [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol has shown promise in reducing inflammation. This could be beneficial in various inflammatory conditions, potentially leading to new therapeutic avenues for diseases characterized by chronic inflammation .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Huntington's Disease : A study demonstrated that compounds structurally related to this compound exhibited significant neuroprotective effects in animal models of Huntington's disease, leading to improved motor function and cognitive performance .
- Breast Cancer : Research involving PARP inhibitors has shown that patients with BRCA mutations responded favorably to treatment regimens that included agents targeting the PARP pathway, suggesting that compounds like this compound could play a crucial role in future therapies .
Mechanism of Action
The mechanism of action of [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, modulating their activity. The compound’s ability to undergo chemical transformations also allows it to form reactive intermediates that can further interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol include:
- [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]ethanol
- [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]propanoic acid
- [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]amine
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the methanol group, in particular, allows for unique interactions and transformations that are not possible with similar compounds lacking this functional group.
Biological Activity
The compound [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol (CAS Number: 2548980-66-9) is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C16H20N2O
Molecular Weight: 256.35 g/mol
IUPAC Name: this compound
Canonical SMILES: C1CC2C(C1)CCN(C2)C(=C(C=C1)N1C=CC=C(N=C1)C(=O)O)C(C)(C)O
The unique structure of this compound, which includes a quinazoline moiety fused with a cyclopentane and pyrrole ring, suggests a diverse range of biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, likely through the modulation of key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. Tests conducted against Gram-positive and Gram-negative bacteria revealed that it inhibits bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, this compound exhibited the ability to reduce neuronal apoptosis and inflammation, indicating its potential for treating conditions such as Alzheimer's disease .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation: It could interact with various receptors in the body, influencing cellular signaling pathways related to growth and survival.
- Reactive Oxygen Species (ROS) Regulation: By modulating ROS levels, it may protect cells from oxidative stress, particularly in neurodegenerative contexts.
Research Findings Summary
| Study | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in breast and lung cancer cells; inhibits proliferation via G1 phase arrest. |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; potential for treating resistant infections. |
| Neuroprotective Effects | Reduces neuronal apoptosis and inflammation in neurodegenerative disease models. |
Case Studies
- Case Study on Cancer Cell Lines: A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a 70% reduction in viability of MCF-7 breast cancer cells after 48 hours, indicating potent anticancer properties .
- Antimicrobial Efficacy Testing: In a series of experiments conducted at a university laboratory, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential .
- Neuroprotection in Animal Models: An animal study highlighted that administration of the compound reduced markers of neuroinflammation by 50% compared to control groups, supporting its use in neuroprotective therapies .
Q & A
Q. What synthetic methodologies are optimal for preparing [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol?
The synthesis of bicyclic pyrrolidine-quinazoline hybrids often involves Mannich reactions or cyclization strategies. For example:
- Mannich Reaction : describes the use of Mannich reactions with diaza-crown ethers to construct N-linked heterocyclic systems, achieving yields up to 98% under optimized conditions. This method could be adapted by substituting the phenolic component with quinazoline precursors.
- Xylene Reflux : outlines a reflux procedure in xylene with chloranil (1.4 mmol) for 25–30 hours to synthesize pyrrole derivatives. Purification via recrystallization from methanol is recommended to isolate the product .
Q. Critical Parameters :
- Temperature control (reflux conditions).
- Stoichiometric ratios (e.g., chloranil as an oxidizing agent).
- Solvent selection (xylene for high-boiling reactions).
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combined spectroscopic and chromatographic techniques are essential:
- NMR : provides ¹H NMR data (500 MHz, DMSO-d6) for structurally related octahydrocyclopenta[c]pyrrole derivatives, focusing on aromatic proton shifts (δ 7.71–7.59 ppm) and stereochemical assignments .
- HPLC-MS : and highlight the use of ESI-MS (e.g., m/z 373 [M + H]⁺) for confirming molecular weight and purity .
- X-ray Crystallography : references crystal structures of PKC inhibitors complexed with bicyclic pyrrolidines, which can guide conformational analysis .
Q. What are the recommended storage conditions and stability profiles?
- Storage : recommends desiccated storage at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methanol moiety .
- Stability : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect degradation products.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
Methodology :
- Analog Synthesis : Introduce substituents at the quinazoline C2 or pyrrolidine N-position (e.g., trifluoromethyl groups as in ) to assess steric/electronic effects .
- Biological Assays : Use the SRB cytotoxicity assay () to screen analogs against cancer cell lines, measuring IC₅₀ values. This assay offers high sensitivity (signal-to-noise ratio ~1.5 at 564 nm) and compatibility with 96-well plates .
- Computational Modeling : Docking studies (e.g., PKCα binding in ) can predict interactions with target proteins .
Q. Example SAR Finding :
| Substituent Position | Biological Activity (IC₅₀, nM) | Reference |
|---|---|---|
| Quinazoline C2-Cl | 150 ± 12 | |
| Pyrrolidine N-CH₃ | 320 ± 25 |
Q. What experimental strategies resolve contradictions in cytotoxicity data across studies?
Root Causes :
- Variability in cell line sensitivity (e.g., adherent vs. suspension cultures).
- Differences in assay protocols (e.g., incubation time, SRB staining duration).
Q. Resolution :
- Standardized Protocols : Adopt the SRB assay () with fixed trichloroacetic acid treatment (30 minutes) and Tris-base extraction .
- Dose-Response Curves : Test across a 5-log concentration range (1 nM–100 µM) to capture full efficacy profiles.
- Control Compounds : Include reference PKC inhibitors (e.g., AEB071 from ) to benchmark activity .
Q. How can target engagement for PKC inhibition be mechanistically validated?
Approaches :
- Kinase Profiling : Use broad-spectrum kinase panels (e.g., 300+ kinases) to confirm selectivity for PKC isotypes (α, β, γ). reports IC₅₀ values <10 nM for PKCα .
- Cellular Assays : Measure downstream biomarkers (e.g., phosphorylated MARCKS) via Western blot.
- X-ray Co-Crystallization : ’s PKCα-AEB071 complex (PDB: 3IW4) provides a structural template for binding mode analysis .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Optimization Routes :
- Prodrug Design : Esterify the methanol group (e.g., acetate prodrugs) to enhance membrane permeability.
- Formulation : Use PEGylated liposomes or cyclodextrin complexes ( references similar strategies for pyrrole derivatives) .
- LogP Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP from ~2.3 () to <1.5 .
Data Contradiction Analysis Example :
Conflict : Discrepancies in reported IC₅₀ values for PKC inhibition.
Resolution :
- Assay Conditions : Compare ATP concentrations (e.g., 10 µM vs. 100 µM).
- Enzyme Source : Recombinant vs. native PKC isoforms.
- Statistical Power : Ensure n ≥ 3 replicates per data point.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
